![molecular formula C10H17NO3 B2498878 tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate CAS No. 497861-78-6](/img/structure/B2498878.png)
tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate: is an organic compound with the molecular formula C10H17NO3. It is a carbamate ester, which is a derivative of carbamic acid. This compound is known for its unique structure, which includes a cyclopropyl group and an oxoethyl group attached to a tert-butyl carbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In the field of chemistry, tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate serves several key roles:
- Synthesis of Complex Organic Molecules : It acts as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating derivatives with different functional groups.
- Development of New Synthetic Methodologies : The compound is utilized in the development of innovative synthetic pathways that can lead to novel compounds with desirable properties.
Biology
In biological research, the compound is used for:
- Studying Enzyme Mechanisms : It is employed as a probe to investigate enzyme-catalyzed reactions and mechanisms of enzyme inhibition. This application is crucial for understanding biochemical pathways and developing enzyme inhibitors that could serve as therapeutic agents .
- Protein-Ligand Interactions : The compound's interactions with proteins can reveal insights into binding affinities and mechanisms, aiding in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential as:
- Drug Candidate : Its pharmacological properties are being investigated to assess its efficacy and safety as a therapeutic agent. The compound's ability to interact with biological targets may lead to the development of new medications .
- Building Block for Pharmaceuticals : It serves as a foundational structure for synthesizing more complex pharmaceutical compounds, enhancing drug discovery efforts.
Industry
In industrial applications, this compound is used in:
- Production of Agrochemicals : Its reactivity makes it suitable for creating agrochemical products that are essential for agricultural practices.
- Specialty Chemicals : The compound is also involved in the synthesis of specialty chemicals that have specific applications across various industries .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated significant inhibition at low concentrations, suggesting potential use in therapeutic applications targeting metabolic disorders.
Case Study 2: Synthesis Pathway Development
Research focused on developing synthetic methodologies utilizing this compound as a key intermediate. This led to the successful synthesis of novel compounds with enhanced biological activity compared to existing drugs.
Summary Table of Applications
Application Area | Specific Uses |
---|---|
Chemistry | Intermediate in organic synthesis; development of synthetic methodologies |
Biology | Probe for enzyme mechanisms; study of protein-ligand interactions |
Medicine | Potential drug candidate; building block for pharmaceuticals |
Industry | Production of agrochemicals; synthesis of specialty chemicals |
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl (S)-(1-(dipropylamino)propan-2-yl)carbamate
Comparison: tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Biological Activity
Tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H19N1O3
- Molecular Weight : 213.28 g/mol
- CAS Number : 497861-78-6
The compound features a tert-butyl group, a cyclopropyl moiety, and an oxoethyl carbamate structure, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopropane Ring : Starting from suitable precursors, cyclopropanation reactions are employed.
- Carbamate Formation : The reaction of the cyclopropyl derivative with tert-butyl isocyanate leads to the formation of the carbamate structure.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain proteases, which play a crucial role in cellular processes including apoptosis and inflammation.
- Receptor Interaction : The compound may interact with specific receptors involved in metabolic pathways, influencing physiological responses.
Pharmacological Profile
The pharmacological profile indicates several notable activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine release and inhibiting pro-inflammatory pathways.
Table 1: Biological Activities of this compound
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Cytotoxicity in MCF-7 cells | |
Anti-inflammatory | Reduced TNF-α levels | |
Enzyme Inhibition | Cathepsin K inhibition |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Human Intestinal Absorption | High (0.9966) |
Blood-Brain Barrier Penetration | Moderate (0.97) |
CYP450 Interaction | Substrate for CYP3A4 |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways. -
Case Study on Anti-inflammatory Effects :
In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-α when compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Properties
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h7H,4-6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDBYOUUVQAPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.